molecular formula C11H9FN4 B1479598 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098005-07-1

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1479598
CAS RN: 2098005-07-1
M. Wt: 216.21 g/mol
InChI Key: MLKDYLGZBKHTBS-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (FEPPC) is a small molecule that has recently gained attention in the scientific research community due to its potential applications in drug discovery and development. FEPPC has a unique structure and chemical properties which make it an attractive target for researchers.

Scientific Research Applications

Synthesis and Biological Activities

Pyrazolo[3,4-b]pyridine derivatives have been synthesized through efficient one-pot multi-component reactions (MRCs), utilizing microwave irradiation for rapid synthesis. These compounds have been evaluated for their antibacterial and antifungal activities against a range of microorganisms, as well as for their antitumor activity against liver cell lines, showcasing significant biological activities (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012). Similarly, novel pyrazole-4-carbonitrile derivatives have been synthesized, demonstrating the versatility of these compounds for creating new structures with potential biological applications (Ali, Ragab, Abdelghafar, & Farag, 2016).

Structural and Mechanistic Insights

Research has also focused on determining the crystal structure of specific pyrazolo[3,4-b]pyridine derivatives, providing valuable insights into their chemical properties and reaction mechanisms. For example, the structural determination through X-ray crystallography has enabled a deeper understanding of the reaction mechanisms of these compounds when reacting with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).

Development of Kinase Inhibitors

In the realm of medicinal chemistry, pyrazolo[3,4-b]pyridine derivatives have been developed as potent kinase inhibitors, with scalable synthesis routes being established for pharmaceutical applications. This includes overcoming challenges related to safety and purity in the synthesis process (Arunachalam et al., 2019).

Materials Science Applications

Beyond biological activities, pyrazolo[3,4-b]pyridine derivatives have shown potential as corrosion inhibitors for metals, indicating their utility in materials science. Ultrasonic-assisted synthesis of these derivatives has been explored for the corrosion protection of mild steel in acidic environments, demonstrating the multifaceted applications of these chemical compounds (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKDYLGZBKHTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)C#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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